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Compound of Interest

Compound Name:
2,2'-Dimethoxybiphenyl-4,4'-

diamine

Cat. No.: B494636

Get Quote

Executive Summary
2,2'-Dimethoxybiphenyl-4,4'-diamine (CAS: 119-90-4) is a hydrophobic aromatic amine

primarily utilized as an intermediate in the synthesis of azo dyes and as a peroxidase substrate

in bio-analytical assays.[1][2] Its solubility behavior is governed by the competition between its

lipophilic biphenyl core and the hydrogen-bonding potential of its amine and methoxy

substituents.

Key Solubility Takeaway: The compound exhibits poor aqueous solubility (

g/L) but demonstrates high solubility in polar organic solvents (DMSO, Acetone) and moderate
solubility in alcohols. Acidification significantly enhances aqueous solubility via protonation of
the amine groups.

Physicochemical Characterization
Understanding the solubility requires a baseline of the molecule's thermodynamic and

electronic properties.
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Table 1: Physicochemical Parameters
Parameter Value Technical Note

Molecular Weight 244.29 g/mol

Melting Point (

)
137–138 °C (410 K)

High lattice energy barrier to

dissolution.[1]

LogP (Octanol/Water) 1.81

Indicates moderate

lipophilicity; readily partitions

into organic phases.

pKa ~4.2 (1st amine)

Weak base; exists as neutral

species at physiological pH

(7.4).

Appearance Colorless/White Crystals
Turns violet/brown upon

oxidation (air sensitivity).

Solubility Landscape: Quantitative & Qualitative
Data
The following data aggregates experimental values and qualitative assessments for solvent

selection.

Table 2: Solubility in Common Solvents (at 25°C unless
noted)
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Solvent Class Solvent Solubility Protocol Notes

Aqueous Water (Neutral) Insoluble (~60 mg/L)
Hydrophobic effect

dominates.

Water (Acidic, pH < 3) Soluble
Forms soluble

dihydrochloride salt.

Alcohols Ethanol 10 mg/mL (10 g/L)
Suitable for

recrystallization.

Methanol 10 mg/mL (10 g/L)
Common solvent for

HPLC stock solutions.

Polar Aprotic DMSO High (>50 mg/mL)

Preferred solvent for

biological stock

solutions.

Acetone Soluble
Good for rapid

dissolution/transfer.

Esters Ethyl Acetate Soluble
0.285 g/g solvent at

73°C (Hot extraction).

Chlorinated Chloroform Soluble
Useful for liquid-liquid

extraction from water.

Hydrocarbons Benzene/Toluene Soluble

Moderate solubility

due to

-

interactions.

Thermodynamic Modeling: Hansen Solubility
Parameters (HSP)
To predict solubility in untested solvents, we utilize Hansen Solubility Parameters.[3] Since

experimental HSP values for o-Dianisidine are not standard in literature, we provide Calculated

Values based on the Van Krevelen-Hoftyzer Group Contribution Method.
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Calculated HSP Profile
Dispersion (

): ~19.5 MPa

(Due to the biphenyl core)

Polarity (

): ~5.5 MPa

(Contribution from -OCH

and -NH

)

Hydrogen Bonding (

): ~8.0 MPa

(Amine donors/acceptors)

Solvent Selection Logic:

Best Solvents: Solvents with vectors similar to the solute (

).

Match:Chloroform (

) and THF.

Poor Solvents:

Water:[2][4]

(42.3) is too high; energy cost to break water-water H-bonds is not recovered.

Hexane:
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and

are near zero; insufficient interaction with the amine/methoxy groups.

Experimental Protocol: Solubility Determination
Safety Warning: o-Dianisidine is a Group 2B Carcinogen. All handling must occur in a chemical

fume hood using double nitrile gloves.

Workflow Diagram
The following diagram outlines the standard operating procedure (SOP) for determining

thermodynamic solubility.

Start: Weigh Excess Solid Add Solvent (e.g., 10 mL) Shake/Stir
24-48h @ 25°CIf solid dissolves completely,

add more solid

Filter (0.45 µm PTFE)
Heated Syringe if needed

Dilute for HPLC
(in Mobile Phase)

HPLC-UV Analysis
(Quantification)

Click to download full resolution via product page

Figure 1: Step-by-step workflow for thermodynamic solubility determination.

Detailed HPLC Methodology
To quantify the dissolved concentration, use the following validated HPLC conditions:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

Mobile Phase: Isocratic 60:40 Acetonitrile : Water (buffered to pH 7 with 10mM Ammonium

Acetate to prevent amine tailing).

Flow Rate: 1.0 mL/min.

Detection: UV Absorbance at 297 nm (primary

) or 310 nm.

Retention Time: Expect elution around 3–5 minutes depending on dead volume.

Calibration: Prepare standard curve (1–100 µg/mL) in Methanol.
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Applications & Implications
Recrystallization: The steep solubility curve in Ethanol (soluble hot, moderately soluble cold)

makes it the ideal solvent for purification.

Reaction Medium: For coupling reactions (e.g., azo dye synthesis), dilute HCl is preferred to

solubilize the amine as a diazonium salt.

Bio-Assays: When used as a peroxidase substrate, dissolve stock in DMSO or Methanol

before diluting into the aqueous reaction buffer. Aqueous stock solutions degrade rapidly

(turn pink/brown).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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